4-{[(2-Methylbenzyl)oxy]methyl}piperidine
Overview
Description
4-{[(2-Methylbenzyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.33 g/mol . It is a piperidine derivative, characterized by the presence of a 2-methylbenzyl group attached to the piperidine ring via an oxy-methyl linkage . This compound is used in various research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methylbenzyl)oxy]methyl}piperidine typically involves the reaction of piperidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Methylbenzyl)oxy]methyl}piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[(2-Methylbenzyl)oxy]methyl}piperidine is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[(2-Methylbenzyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems . The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Methylphenyl)methoxy]methyl}piperidine: Similar structure with a different substitution pattern on the benzyl group.
4-{[(2-Ethylbenzyl)oxy]methyl}piperidine: Similar structure with an ethyl group instead of a methyl group on the benzyl ring.
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine: Similar structure with a chlorine atom on the benzyl ring.
Uniqueness
4-{[(2-Methylbenzyl)oxy]methyl}piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of the 2-methylbenzyl group may confer distinct properties compared to other similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
4-[(2-methylphenyl)methoxymethyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13/h2-5,13,15H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPONOOWSFBBGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649874 | |
Record name | 4-{[(2-Methylphenyl)methoxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946680-51-9 | |
Record name | 4-{[(2-Methylphenyl)methoxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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